molecular formula C28H20N2 B14232338 2-(9H-Fluoren-2-YL)-4,5-diphenyl-1H-imidazole CAS No. 727657-65-0

2-(9H-Fluoren-2-YL)-4,5-diphenyl-1H-imidazole

Cat. No.: B14232338
CAS No.: 727657-65-0
M. Wt: 384.5 g/mol
InChI Key: OXRJBJWUOZQYMF-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-2-YL)-4,5-diphenyl-1H-imidazole is a heterocyclic compound that combines the structural features of fluorene and imidazole. This compound is of interest due to its unique optical and electronic properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-2-YL)-4,5-diphenyl-1H-imidazole typically involves the condensation of 2-aminofluorene with benzil in the presence of ammonium acetate. The reaction is carried out under reflux conditions in a suitable solvent such as acetic acid or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in good yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-2-YL)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), alkylating agents (alkyl halides).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

2-(9H-Fluoren-2-YL)-4,5-diphenyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-2-YL)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(9H-Fluoren-2-yl)benzimidazole: Similar structure but with a benzimidazole ring instead of an imidazole ring.

    2,7-bis(9H-fluoren-2-yl)-1H-benzo[d]imidazole: Contains two fluorene units and a benzimidazole ring.

    9H-Fluoren-2-yl isocyanate: A related compound with an isocyanate functional group.

Uniqueness

2-(9H-Fluoren-2-YL)-4,5-diphenyl-1H-imidazole is unique due to its combination of fluorene and imidazole moieties, which impart distinct optical and electronic properties. This makes it particularly valuable in applications requiring high luminescence and stability, such as in OLEDs and photovoltaic cells .

Properties

CAS No.

727657-65-0

Molecular Formula

C28H20N2

Molecular Weight

384.5 g/mol

IUPAC Name

2-(9H-fluoren-2-yl)-4,5-diphenyl-1H-imidazole

InChI

InChI=1S/C28H20N2/c1-3-9-19(10-4-1)26-27(20-11-5-2-6-12-20)30-28(29-26)22-15-16-25-23(18-22)17-21-13-7-8-14-24(21)25/h1-16,18H,17H2,(H,29,30)

InChI Key

OXRJBJWUOZQYMF-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=NC(=C(N4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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